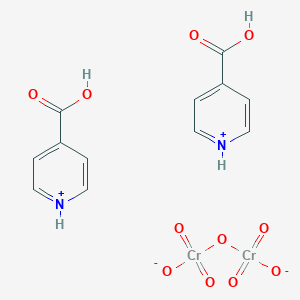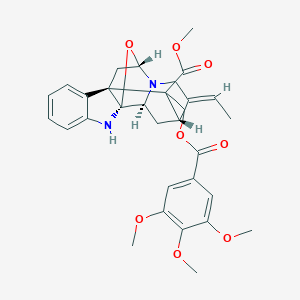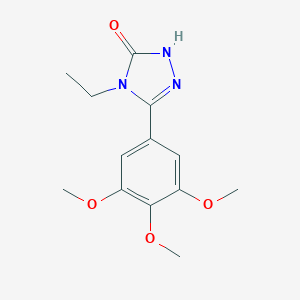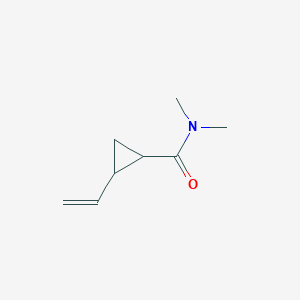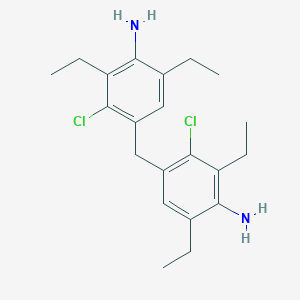
3-(2-噻吩基)苯甲醛
概述
描述
3-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS It features a benzaldehyde moiety substituted with a thienyl group at the third position This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both benzene and thiophene rings
科学研究应用
3-(2-Thienyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of organic semiconductors and materials for optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)benzaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 2-formylthiophene. This intermediate is then subjected to a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride) to yield 3-(2-Thienyl)benzaldehyde .
Industrial Production Methods: Industrial production of 3-(2-Thienyl)benzaldehyde typically involves large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions: 3-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: AlCl3 as a catalyst in Friedel-Crafts acylation reactions.
Major Products Formed:
Oxidation: 3-(2-Thienyl)benzoic acid.
Reduction: 3-(2-Thienyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism by which 3-(2-Thienyl)benzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
相似化合物的比较
2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
Benzaldehyde: Lacks the thienyl group, making it less versatile in certain synthetic applications.
Thiophene-2-carbaldehyde: Another thiophene derivative with the aldehyde group at a different position.
Uniqueness: 3-(2-Thienyl)benzaldehyde is unique due to the presence of both benzene and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
IUPAC Name |
3-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHCVKPOWDMRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401522 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103668-99-1 | |
| Record name | 3-(2-Thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 3-(2-Thienyl)benzaldehyde based on its derivative?
A1: The research article examines the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, a derivative of 3-(2-Thienyl)benzaldehyde. It reveals that in this derivative, the thiophene ring is essentially planar and roughly coplanar with the benzene ring. [] The dihedral angle between these rings is reported as 4.35° []. While this information specifically pertains to the derivative, it suggests that 3-(2-Thienyl)benzaldehyde itself might also exhibit similar structural characteristics with a planar conformation of the thiophene and benzene rings. Further studies would be needed to confirm this.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
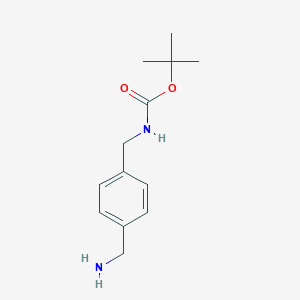
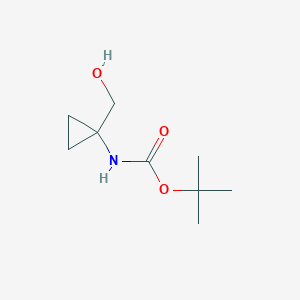
![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)
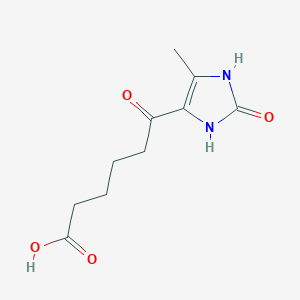
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
